N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Similar in structure but lacks the additional functional groups present in the target compound.
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-1H-pyrazol-4-amine: Differing by the presence of an isopropyl group instead of an ethyl group, leading to variations in chemical properties and applications.
This compound’s unique structure and functional groups make it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C12H17F2N5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-3-18-6-9(2)12(17-18)15-4-10-5-16-19(7-10)8-11(13)14/h5-7,11H,3-4,8H2,1-2H3,(H,15,17) |
InChI Key |
OQSKNZFFGGSGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2)CC(F)F)C |
Origin of Product |
United States |
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